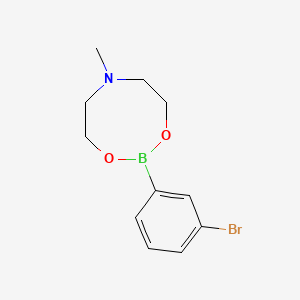

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Description

BenchChem offers high-quality 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-14-5-7-15-12(16-8-6-14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGPBFLFZQMUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434631 | |

| Record name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374538-00-8 | |

| Record name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane. Beyond a simple recitation of steps, this document elucidates the mechanistic rationale, precursor considerations, and purification strategies essential for achieving a high-purity final product.

Introduction: The Strategic Protection of a Versatile Reagent

Boronic acids are foundational building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability; many boronic acids are prone to dehydration to form cyclic boroxine anhydrides, protodeboronation, or oxidation, complicating storage, handling, and stoichiometry.[2][3]

To circumvent these issues, boronic acids are often converted into more robust derivatives. While N-methyliminodiacetic acid (MIDA) boronates are renowned for their exceptional stability and use in iterative cross-coupling, they render the boron center largely unreactive until a specific deprotection step is performed.[4] The target of this guide, 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, represents a different class of boronic acid adducts formed with N-methyldiethanolamine (MDEA). These adducts, often called DABO (diethanolamine complexed boronic acid) boronates, offer a compelling balance: they enhance the stability, crystallinity, and handling of the parent boronic acid while often being reactive enough to participate directly in cross-coupling reactions under standard aqueous basic conditions without a separate deprotection step. This guide details a simple and efficient method for its preparation.

PART 1: Mechanistic Rationale and Precursor Analysis

The Reaction: A Reversible Dehydrative Condensation

The synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is a classic esterification reaction. It proceeds via a dehydrative condensation between the boronic acid and the diol functionality of N-methyldiethanolamine. The lone pair of electrons on the nitrogen atom also forms a dative bond with the vacant p-orbital of the boron atom, resulting in a stable, tetracoordinate boron center within the eight-membered heterocyclic ring. This transannular N→B coordination is crucial to the adduct's stability.

The reaction is reversible, and thus, successful synthesis hinges on effectively removing the water generated as a byproduct to drive the equilibrium toward the product. While methods involving azeotropic distillation with a Dean-Stark trap are common for boronic ester formation, a simpler and highly effective protocol involves direct precipitation of the product from a non-polar solvent, leveraging the product's crystallinity and insolubility.

Precursor Analysis

Success in synthesis begins with well-characterized starting materials. The quality of the precursors directly impacts the yield and purity of the final product.

Table 1: Precursor Specifications

| Parameter | 3-Bromophenylboronic Acid | N-Methyldiethanolamine |

| Structure | BrC₆H₄B(OH)₂ | CH₃N(CH₂CH₂OH)₂ |

| CAS Number | 89598-96-9 | 105-59-9 |

| Molecular Weight | 200.83 g/mol | 119.16 g/mol |

| Appearance | White to off-white powder or crystals | Colorless to pale yellow viscous liquid |

| Melting Point | 164-168 °C | -21 °C |

| Boiling Point | N/A (decomposes) | 246-248 °C |

Expert Insights:

-

3-Bromophenylboronic Acid: This reagent can contain varying amounts of its anhydride (triphenylboroxine). While the boroxine is often reactive in situ for Suzuki couplings, for the synthesis of the MDEA adduct, the pure boronic acid is preferred for cleaner reaction and simpler stoichiometry.[3] Ensure the material is stored in a desiccator.

-

N-Methyldiethanolamine (MDEA): MDEA is hygroscopic and should be handled under an inert atmosphere if possible, though the protocol described is robust to brief air exposure. Use a fresh, high-purity grade for best results.

PART 2: Detailed Synthesis Protocol

This protocol is adapted from the general, highly effective method for the synthesis of DABO boronates reported by Knapp and Gill. It is valued for its operational simplicity, mild conditions, and high yield.

Materials and Equipment

-

Reagents:

-

3-Bromophenylboronic acid (1.0 eq)

-

N-Methyldiethanolamine (1.05 eq)

-

Dichloromethane (DCM), reagent grade

-

Ethyl acetate, reagent grade

-

-

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Reaction Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 3-bromophenylboronic acid (e.g., 2.01 g, 10.0 mmol, 1.0 equiv).

-

Dissolution: Add dichloromethane (DCM, approx. 40 mL) to the flask. Stir the mixture at room temperature. The boronic acid may not dissolve completely, forming a suspension.

-

Reagent Addition: To the stirring suspension, add N-methyldiethanolamine (e.g., 1.25 g, 10.5 mmol, 1.05 equiv) dropwise via syringe at room temperature.

-

Reaction and Precipitation: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid. Over a period of 20-30 minutes, a thick, white precipitate of the product will form as the starting materials are consumed.

-

Isolation: After stirring for 1 hour, collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification (Trituration): Wash the collected solid on the filter with a small portion of cold ethyl acetate (approx. 10-15 mL). This step, known as trituration, effectively removes any excess N-methyldiethanolamine and other soluble impurities.

-

Drying: Allow the purified white solid to air-dry on the filter under vacuum for 15 minutes. For complete solvent removal, transfer the solid to a vial and dry under high vacuum.

PART 3: Purification and Characterization

Rationale for Purification

The described synthesis yields a product of high purity directly from the reaction mixture. The key is the product's high crystallinity and insolubility in the reaction solvent (DCM), while the starting materials and potential byproducts are more soluble. The subsequent wash with ethyl acetate serves as a simple but effective purification step, removing residual, non-polar impurities and unreacted N-methyldiethanolamine without dissolving a significant amount of the desired product. For most applications, including subsequent use in cross-coupling reactions, this level of purity is sufficient. If required, recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture can be performed.

Expected Characterization Data

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Table 2: Analytical Data for 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 128-129 °C[4] |

| ¹H NMR (400 MHz, CDCl₃) | Representative shifts (δ, ppm): 7.75 (s, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 4.25 (t, 4H, -O-CH₂-), 2.80 (t, 4H, -N-CH₂-), 2.45 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | Representative shifts (δ, ppm): 135.5, 132.0, 130.5, 129.5, 122.5 (Ar-C), 61.5 (-O-CH₂-), 58.0 (-N-CH₂-), 48.5 (N-CH₃). (Note: C-B signal may be broad or unobserved). |

| Mass Spec (ESI+) | m/z calculated for C₁₁H₁₅B⁷⁹BrNO₂ [M+H]⁺: 282.04. |

PART 4: Safety, Stability, and Application

Safety Precautions

-

3-Bromophenylboronic acid: Irritant. Avoid inhalation and contact with skin and eyes.

-

N-Methyldiethanolamine: Corrosive. Causes skin and eye burns. Handle in a well-ventilated area.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Product Stability and Use

The resulting 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is a bench-stable, free-flowing crystalline solid that is significantly easier to handle, weigh, and store than the parent boronic acid. Unlike the highly robust MIDA boronates, MDEA adducts can be less stable to harsh acidic or strongly oxidizing conditions. However, their primary application is as direct, air-stable surrogates in Suzuki-Miyaura cross-coupling reactions. The N→B dative bond is typically cleaved in situ under the aqueous basic conditions of the reaction, releasing the reactive boronic acid slowly and minimizing decomposition pathways.

References

-

Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. Available from: [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

Reddit. (2018). Self-condensation of phenylboronic acid. Retrieved from [Link]

-

Knapp, D. M., & Gill, G. S. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(10), 2542–2545. Available from: [Link]

Sources

- 1. 3-Bromophenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | C10H11BN2O4 | CID 71310573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | 109737-57-7 | Benchchem [benchchem.com]

physicochemical properties of 3-bromophenyl MIDA boronate

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromophenyl MIDA Boronate

Executive Summary

3-Bromophenyl MIDA boronate, systematically named 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a pivotal bifunctional building block in modern organic synthesis. It uniquely combines the robust stability of an N-methyliminodiacetic acid (MIDA)-protected boronic ester with a reactive aryl bromide handle. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, synthesis, and reactivity profile. The defining feature of this reagent is its exceptional stability to air, moisture, and chromatography, which contrasts sharply with the often-unstable nature of free boronic acids.[1][2] This stability allows for its isolation in high purity and long-term storage, while a facile deprotection under mild aqueous base liberates the reactive boronic acid in situ for cross-coupling reactions.[2][3] These characteristics make it an indispensable tool for researchers, particularly in the fields of iterative cross-coupling for the synthesis of complex molecules, drug discovery, and materials science.[3]

Introduction: The Strategic Advantage of MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. However, its efficiency is often hampered by the instability of the requisite boronic acids, which are prone to decomposition via pathways like protodeboronation and oxidation.[4] The development of MIDA boronates by the Burke group provided a transformative solution.[5] By chelating the boron atom with the tridentate MIDA ligand, its hybridization shifts from sp² to a less reactive sp³ state.[2] This structural change, creating a rigid bicyclic framework, kinetically shields the boron's empty p-orbital, rendering the entire molecule exceptionally stable.[5]

3-Bromophenyl MIDA boronate exemplifies the power of this strategy. It serves as a "linchpin" reagent, offering two orthogonal sites for sequential cross-coupling:

-

The MIDA Boronate: A masked nucleophilic site, unreactive under anhydrous coupling conditions but readily activated by aqueous base.

-

The Aryl Bromide: An electrophilic site, ready for standard palladium-catalyzed cross-coupling.

This dual nature is the foundation of iterative cross-coupling (ICC), a powerful strategy for the systematic assembly of complex organic molecules.[3]

Core Physicochemical Properties

3-Bromophenyl MIDA boronate is a free-flowing, crystalline solid, a property that simplifies handling and weighing operations compared to often amorphous and hygroscopic free boronic acids.[3] Its high stability allows it to be stored on the benchtop under air for extended periods without degradation.[4]

Table 1: Key Physicochemical Data

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | - |

| Molecular Formula | C₁₁H₁₁BBrNO₄ | [1] |

| Molecular Weight | 311.92 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | >200 °C (Expected). Note: The analogous 2-bromo isomer melts at 205-213 °C and the 4-bromo isomer at 248-253 °C. | [6][7] |

| Stability | Indefinitely stable to air and moisture at ambient temperature. Stable to silica gel chromatography. | [2][3] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone). Sparingly soluble in nonpolar solvents. Insoluble in water. The difference in solubility compared to the parent boronic acid aids in purification. | [3] |

Spectroscopic Characterization: A Self-Validating Signature

The structure of 3-bromophenyl MIDA boronate can be unequivocally confirmed by a combination of spectroscopic techniques. The data provides a clear fingerprint for verifying the successful formation of the MIDA ester.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The two methylene groups of the MIDA backbone are diastereotopic due to the rigid bicyclic structure. This results in two distinct pairs of doublets (an AB quartet) for the -CH₂- protons, typically observed between 4.0 and 4.5 ppm. A sharp singlet for the N-methyl group appears further upfield, usually around 2.5-2.7 ppm. The aromatic protons on the 3-bromophenyl ring will appear in the typical aromatic region (7.0-8.0 ppm) with predictable splitting patterns.

-

¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the carbonyl carbons of the MIDA ligand around 170 ppm. Aromatic carbon signals will be present, including the carbon attached to boron (which may be broad or have a lower intensity) and the carbon attached to bromine.

-

¹¹B NMR Spectroscopy: This is a crucial technique for confirming the tetracoordinate state of the boron atom. While sp²-hybridized boronic acids give broad signals around 28-30 ppm, the sp³-hybridized boron in a MIDA boronate typically shows a sharper signal in the range of 9-14 ppm, providing definitive evidence of successful chelation.[8]

Synthesis and Purification

The synthesis of 3-bromophenyl MIDA boronate from its corresponding boronic acid is a robust and high-yielding procedure. Modern protocols have moved away from traditional Dean-Stark conditions toward more rapid and convenient heating methods.

Diagram 1: Synthesis Workflow

Caption: High-temperature synthesis of 3-bromophenyl MIDA boronate.

Experimental Protocol: Synthesis

Rationale: This protocol utilizes high-temperature heating in DMF, which dramatically reduces reaction times from hours to minutes. The workup is a non-extractive procedure that relies on the low aqueous solubility of the MIDA boronate product for simple and efficient isolation.

-

Reagent Preparation: To a 20 mL microwave vial equipped with a magnetic stir bar, add 3-bromophenylboronic acid (1.00 g, 5.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (0.74 g, 5.0 mmol, 1.0 equiv).

-

Dissolution: Add 5 mL of anhydrous dimethylformamide (DMF).

-

Reaction: Tightly cap the vial and heat the mixture to 160 °C using a conventional heating block or a microwave reactor. Maintain this temperature for 10 minutes. The solution should become homogeneous.

-

Precipitation: Remove the vial from the heat source and allow it to cool to room temperature. To the resulting solution, add 20 mL of deionized water while stirring. A fine white precipitate will form.

-

Sonication: Sonicate the suspension for 10 minutes to ensure complete precipitation and to break up any large agglomerates.

-

Isolation: Collect the white solid by vacuum filtration, washing the filter cake sequentially with deionized water (2 x 10 mL) and diethyl ether (2 x 10 mL).

-

Drying: Dry the resulting white, crystalline solid under high vacuum to yield pure 3-bromophenyl MIDA boronate.

Purification Insights

-

Self-Validating Purity: For most applications, the product isolated from the precipitation protocol is of sufficient purity (>95%) and can be used directly. The process is self-validating as the starting materials and potential side products are highly soluble in the aqueous DMF mixture and are removed during filtration.

-

Chromatographic Purification: If exceptionally high purity is required, the material can be purified via silica gel chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The stability of MIDA boronates on silica is a major advantage over free boronic acids.[3]

Reactivity, Handling, and Storage

The utility of 3-bromophenyl MIDA boronate stems from the orthogonal reactivity of its two functional groups, which can be addressed selectively by choosing the appropriate reaction conditions.

A. Deprotection and "Slow-Release" Cross-Coupling

The MIDA group is cleaved under mild aqueous basic conditions to liberate the free boronic acid, which can then participate in Suzuki-Miyaura coupling in situ.

Rationale for Base Selection: The choice of base dictates the rate of deprotection. A strong base like 1 M NaOH causes rapid hydrolysis.[2] However, for many applications, a milder base like potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃) is superior.[4] These bases promote a slow release of the boronic acid into the reaction medium. This is critically important as it keeps the instantaneous concentration of the often-unstable boronic acid low, minimizing side reactions and maximizing the yield of the desired cross-coupled product.[4]

Diagram 2: MIDA Boronate Deprotection and Suzuki Coupling

Caption: Sequential deprotection and cross-coupling pathway.

Protocol: Suzuki-Miyaura Coupling via the Boronate

-

Reaction Setup: In a reaction vessel, combine 3-bromophenyl MIDA boronate (1.0 equiv), the aryl/heteroaryl halide coupling partner (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., SPhos, 5 mol%).

-

Solvent and Base: Add a solvent mixture, typically THF and water (e.g., 10:1 ratio). Add powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

-

Execution: Purge the vessel with an inert gas (Argon or Nitrogen). Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

B. Cross-Coupling at the Bromide Position

Under anhydrous conditions, the MIDA boronate is inert. This allows for selective Suzuki-Miyaura coupling at the C-Br bond.

Field Insight: It has been observed that Suzuki-Miyaura couplings involving MIDA boronates at the 3-position of an aromatic ring can be unexpectedly sluggish, sometimes requiring higher temperatures or longer reaction times to achieve good conversion compared to their 2- or 4-substituted counterparts.[9] This is a critical consideration during reaction planning and optimization.

C. Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry place. No special precautions such as inert atmosphere are necessary for long-term storage.

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust.

Applications in Iterative Synthesis

The true power of 3-bromophenyl MIDA boronate is realized in iterative cross-coupling (ICC). As a bifunctional building block, it enables the controlled, stepwise elongation of a molecular chain, akin to solid-phase peptide synthesis but for constructing carbon-carbon backbones.

Diagram 3: Conceptual Iterative Cross-Coupling (ICC) Cycle

Sources

- 1. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione | 1257649-57-2 [chemicalbook.com]

- 7. 4-Bromophenylboronic acid MIDA ester 97 943552-04-3 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of Protected Boronic Acids in Synthesis

An In-Depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane: A Versatile Building Block in Modern Synthetic Chemistry

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively form carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this capability, offering a powerful method for the construction of biaryl and other conjugated systems. At the heart of this reaction lies the boronic acid functional group. However, the inherent reactivity and sensitivity of boronic acids can present challenges, particularly in multi-step syntheses where they may not be compatible with a wide range of reagents and reaction conditions.

This has led to the development of various protecting groups for boronic acids, designed to mask their reactivity until the desired cross-coupling step. Among these, the N-methyldiethanolamine (MIDA) and related N-alkyldiethanolamine protecting groups, which form stable dioxazaborocane structures, have emerged as particularly effective. These protected boronic acids, often referred to as MIDA boronates or, in this case, a dioxazaborocane derivative, offer enhanced stability to air, moisture, and even silica gel chromatography, transforming them into robust, benchtop-stable crystalline solids.[1][2] This guide focuses on a specific and valuable example of this class of compounds: 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane.

CAS Number: 374538-00-8[3]

This technical guide will provide a comprehensive overview of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, including its synthesis, properties, and applications, with a particular focus on its role as a key building block in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane features a central eight-membered dioxazaborocane ring, to which a 3-bromophenyl group is attached at the boron atom. This structure confers a unique combination of stability and latent reactivity.

Table 1: Physicochemical Properties of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

| Property | Value | Source |

| CAS Number | 374538-00-8 | |

| Molecular Formula | C11H15BBrNO2 | |

| Molecular Weight | 283.96 g/mol | |

| Purity | Typically ≥98% | |

| Appearance | White to off-white powder or crystalline solid | General knowledge for this class of compounds |

| Storage | Sealed in a dry environment at room temperature |

The key feature of this molecule is the N-methyl-diethanolamine ligand that forms a stable, bicyclic structure with the boronic acid. This protection strategy renders the boronic acid moiety inert to a variety of reaction conditions that would typically degrade an unprotected boronic acid. The compound is generally stable on the benchtop, which is a significant advantage for storage and handling.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is typically achieved through a condensation reaction between 3-bromophenylboronic acid and N-methyldiethanolamine. This reaction is generally straightforward and proceeds under mild conditions.

Figure 1: General synthetic workflow for the preparation of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane.

The causality behind this experimental choice lies in the thermodynamics of the reaction. The formation of the stable dioxazaborocane ring is entropically and enthalpically favorable. The removal of water, often accomplished by azeotropic distillation with a solvent like toluene, drives the reaction to completion.

Applications in Drug Discovery and Organic Synthesis

The primary application of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is as a robust and versatile building block in Suzuki-Miyaura cross-coupling reactions.[4][5] This compound offers two key points of functionality: the protected boronic acid for a subsequent cross-coupling reaction, and the bromo-substituent, which can also participate in cross-coupling or other transformations.

Iterative Cross-Coupling (ICC)

A particularly powerful application of dioxazaborocane-protected boronic acids is in iterative cross-coupling (ICC).[6] In this strategy, a bifunctional molecule like 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane can be used to sequentially build up complex molecular architectures. The bromine can be reacted first, leaving the protected boronic acid intact. Subsequently, the dioxazaborocane can be deprotected to reveal the boronic acid for a second coupling reaction.

The deprotection is typically achieved under mild basic conditions, such as with an aqueous solution of a weak base, which hydrolyzes the ester linkages of the dioxazaborocane, liberating the free boronic acid.[1][2]

Figure 2: Conceptual workflow for Iterative Cross-Coupling (ICC) using 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane.

This stepwise approach allows for the controlled and directional synthesis of complex molecules, which is of immense value in the preparation of drug candidates and other high-value organic compounds.[6]

Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target. Promising fragments are then elaborated or linked together to create more potent lead compounds. 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is an ideal reagent for this approach. The 3-bromophenyl core represents a common structural motif in medicinal chemistry, and the dual reactivity of the molecule allows for the systematic exploration of chemical space around this core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using a dioxazaborocane-protected boronic acid. The success of the reaction is validated by the consumption of starting materials and the formation of the desired product, which can be monitored by techniques such as TLC, GC-MS, or LC-MS.

Objective: To couple 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane with an aryl halide (Ar-X).

Materials:

-

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K3PO4 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Water (for deprotection)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane (1.2 equiv.).

-

Add the aryl halide (1.0 equiv.).

-

Add the palladium catalyst (e.g., 5 mol % Pd(PPh3)4).

-

Add the base (e.g., 3.0 equiv. K3PO4).

-

Add the solvent (e.g., 1,4-dioxane) and a small amount of water to facilitate deprotection. The use of water as the sole medium has also been reported for MIDA boronates, representing a green chemistry approach.[7]

-

Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The choice of palladium catalyst, base, and solvent can be critical and may require optimization depending on the specific substrates used.[8]

Safety and Handling

While dioxazaborocanes are generally more stable than their corresponding boronic acids, standard laboratory safety precautions should be followed.

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]

Conclusion

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is a highly valuable and versatile building block for modern organic synthesis. Its enhanced stability compared to the free boronic acid allows for greater flexibility in multi-step synthetic sequences, particularly in the context of iterative cross-coupling. For researchers and scientists in drug development, this compound offers a reliable and efficient means to construct complex molecular architectures, facilitating the exploration of new chemical entities with therapeutic potential. The principles of its reactivity, grounded in the reversible protection of the boronic acid moiety, exemplify the kind of strategic chemical design that drives innovation in medicinal chemistry.

References

-

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. National Center for Biotechnology Information. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. MDPI. [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

-

Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society. American Chemical Society. [Link]

-

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane - Lead Sciences. Lead Sciences. [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. National Institutes of Health. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. ResearchGate. [Link]

-

3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - NIH. National Institutes of Health. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. [Link]

Sources

- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane - Lead Sciences [lead-sciences.com]

- 4. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | 109737-57-7 | Benchchem [benchchem.com]

- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 9. echemi.com [echemi.com]

Technical Guide: Structural Elucidation of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane via ¹H NMR Spectroscopy

Here is the in-depth technical guide on the 1H NMR spectrum of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane. This compound, an N-methyldiethanolamine (MDEA) boronate ester, is a key building block in synthetic chemistry, valued for its stability and utility in cross-coupling reactions. A detailed, proton-by-proton interpretation of the predicted spectrum is presented, grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the influence of molecular structure on resonance signals. This document serves as a practical reference for the characterization and quality control of this and structurally related arylboronate esters, providing both predictive analysis and a robust experimental protocol for acquiring high-fidelity spectral data.

Introduction: The Significance of Aryl MDEA Boronate Esters

Arylboronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids can present challenges related to storage and handling. The formation of stable, cyclic boronate esters, such as those derived from N-methyldiethanolamine (MDEA), offers a robust solution. The resulting 1,3,6,2-dioxazaborocane ring system imparts enhanced stability through the formation of an intramolecular dative B-N bond.

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane serves as a stable, solid precursor for the 3-bromophenylboronic acid moiety, a versatile synthon in medicinal chemistry and materials science. Accurate structural verification is paramount to ensure its purity and reactivity in subsequent synthetic transformations. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering unambiguous confirmation of the molecular structure by providing detailed information about the electronic environment of every proton in the molecule.[1][2]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify all unique proton environments within the molecule. The structure of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane contains three distinct regions, each giving rise to characteristic signals.

Figure 1: Labeled Structure of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane (A chemical structure diagram with protons labeled H_A, H_B, H_C, H_D for the aromatic ring, H_E and H_F for the two sets of methylene groups in the dioxazaborocane ring, and H_G for the N-methyl group.)

The molecule possesses C_s symmetry through the plane of the aromatic ring, but the dioxazaborocane ring is non-planar. This results in the following distinct proton sets:

-

Aromatic Protons: H_A, H_B, H_C, and H_D on the 3-bromophenyl ring.

-

Dioxazaborocane Ring Protons: Two sets of diastereotopic methylene protons, H_E (-O-CH₂-) and H_F (-N-CH₂-).

-

N-Methyl Protons: The three equivalent protons of the methyl group, H_G.

Predictive Analysis of the ¹H NMR Spectrum

The following sections detail the predicted chemical shifts (δ), integration values, and splitting patterns (multiplicity) for each proton environment. These predictions are based on established principles of NMR spectroscopy, including inductive effects, aromaticity, and spin-spin coupling rules.[3]

The signals for the four protons on the metasubstituted benzene ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[4][5] The electronic influences of the bromine atom (electronegative, weakly deactivating) and the dioxazaborocane group (electron-withdrawing) dictate their precise chemical shifts and coupling patterns.

-

H_A (Proton at C2'): This proton is situated between two electron-withdrawing groups (Br and Boron). It is expected to be the most deshielded aromatic proton. It has two meta-coupled neighbors (H_B and H_D), which will split its signal into a triplet or a narrow multiplet with a small coupling constant.

-

H_B (Proton at C6'): This proton has one ortho neighbor (H_C) and one meta neighbor (H_A). Its signal will appear as a doublet of doublets (dd).

-

H_C (Proton at C5'): This proton is flanked by two ortho neighbors (H_B and H_D), leading to a signal that appears as a triplet (t), assuming J_ortho(C-B) ≈ J_ortho(C-D).

-

H_D (Proton at C4'): This proton has one ortho neighbor (H_C) and one meta neighbor (H_A). Like H_B, its signal will be a doublet of doublets (dd).

The coupling constants are critical for assignment confirmation. Ortho coupling (³J) in benzene rings is typically 6-10 Hz, while meta coupling (⁴J) is significantly smaller at 2-3 Hz.[6][7][8] Para coupling (⁵J) is usually less than 1 Hz and often not resolved.[7]

The eight-membered heterocyclic ring is conformationally flexible, and its protons give rise to signals in the upfield region. The signals are shifted downfield relative to the parent N-methyldiethanolamine due to the influence of the boron atom and the attached aromatic ring.[9]

-

H_E Protons (-O-CH₂-): These four protons are adjacent to an oxygen atom. They are expected to resonate further downfield than the H_F protons. They will likely appear as a complex multiplet, often approximating a triplet, due to coupling with the adjacent H_F protons.

-

H_F Protons (-N-CH₂-): These four protons are adjacent to the nitrogen atom. Their signal is expected to be upfield relative to H_E. Similar to H_E, they will appear as a complex multiplet or an approximate triplet.

The exact appearance of these signals can be sensitive to the solvent and temperature, which can affect the conformational dynamics of the ring.[10][11]

-

H_G Protons (N-CH₃): These three equivalent protons are attached to the nitrogen atom and have no adjacent protons to couple with. Therefore, they will produce a sharp, strong singlet in the spectrum.

Data Summary: Predicted ¹H NMR Parameters

The predicted spectral data are summarized in the table below. The exact chemical shifts can vary depending on the solvent used for the analysis.[12][13]

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H_A | Ar-H (C2') | 7.7 – 7.8 | t or m | ⁴J ≈ 2-3 | 1H |

| H_B | Ar-H (C6') | 7.5 – 7.6 | dd | ³J ≈ 7-9, ⁴J ≈ 2-3 | 1H |

| H_D | Ar-H (C4') | 7.4 – 7.5 | dd | ³J ≈ 7-9, ⁴J ≈ 2-3 | 1H |

| H_C | Ar-H (C5') | 7.2 – 7.3 | t | ³J ≈ 7-9 | 1H |

| H_E | -O-CH₂- | 3.9 – 4.2 | m (or t) | - | 4H |

| H_F | -N-CH₂- | 2.8 – 3.1 | m (or t) | - | 4H |

| H_G | N-CH₃ | 2.4 – 2.6 | s | - | 3H |

Abbreviations: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet.

Experimental Protocol for Data Acquisition and Analysis

Achieving a high-quality, interpretable spectrum requires careful attention to experimental methodology. The following protocol provides a self-validating workflow for the analysis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane.

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Choice: Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Use a ¹H NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for resolving the complex multiplets in the aromatic region.

-

Shimming: Shim the magnetic field to optimize its homogeneity. This is crucial for achieving sharp resonance lines and accurate resolution of splitting patterns.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans: 8-16 scans. Increase if the sample is dilute.

-

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3]

The following diagram illustrates the logical flow from data acquisition to final structural confirmation.

Diagram Caption: Workflow for ¹H NMR analysis from sample preparation to structural verification.

Conclusion

The ¹H NMR spectrum of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane provides a rich set of data that allows for its complete and unambiguous structural confirmation. A systematic analysis of the four key parameters—number of signals, chemical shifts, integration, and spin-spin coupling—enables the assignment of every proton in the molecule. The characteristic downfield pattern of the 3-bromophenyl group, combined with the distinct signals from the dioxazaborocane ring and the N-methyl singlet, creates a unique spectral fingerprint. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently characterize this important synthetic building block.

References

- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts.

- Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.

- NMR spectra were recorded on Bruker Avance III HD instruments. Deep Blue Repositories, University of Michigan.

- Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs.

- NMR 5: Coupling Constants. YouTube.

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- HMNR Arom

- 11B NMR Chemical Shifts.

- Abraham, R. J. (2010). 1H chemical shifts in NMR, part 18.1.

- Introduction to HNMR Interpret

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.

- N-Methyldiethanolamine(105-59-9) 1H NMR spectrum. ChemicalBook.

- 6.

- Witschi, M. A., & Hsiao, Y. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. N-Methyldiethanolamine(105-59-9) 1H NMR [m.chemicalbook.com]

- 10. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.de [thieme-connect.de]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. pubs.acs.org [pubs.acs.org]

synthesis of MIDA boronates from boronic acids

An In-depth Technical Guide to the Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates from Boronic Acids

For researchers, synthetic chemists, and professionals in drug development, the ability to handle, purify, and slowly release boronic acids is paramount for advancing complex molecular synthesis. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering air-stable, crystalline derivatives that protect the boronic acid functionality. This stability allows for the purification of otherwise intractable boronic acids and enables their participation in iterative cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of the , grounded in established protocols and mechanistic understanding.

The Strategic Advantage of MIDA Boronates

Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be hampered by their inherent instability. Many boronic acids are prone to dehydration to form cyclic boroxines or undergo protodeboronation, particularly under purification conditions like silica gel chromatography.

MIDA boronates effectively address these challenges. The tridentate MIDA ligand chelates the boron atom, forming a stable, bicyclic structure that protects the reactive B-C bond. This protection renders the boronic acid inert to a wide range of reaction conditions, including chromatography, and confers remarkable air and moisture stability. The true elegance of the MIDA boronate strategy lies in its reversibility; the boronic acid can be readily released in situ under mild basic conditions, typically aqueous sodium hydroxide, at the precise moment it is needed for a subsequent reaction. This "slow-release" strategy has been pivotal in the development of iterative cross-coupling methodologies for the synthesis of complex small molecules.

The Core Synthesis: Esterification of Boronic Acids with MIDA

The most common and reliable method for synthesizing MIDA boronates is the esterification of a boronic acid with N-methyliminodiacetic acid. This process involves a dehydration reaction to form the stable B-N and B-O bonds of the MIDA adduct.

Mechanism of MIDA Boronate Formation

The reaction proceeds via a condensation mechanism. The boronic acid first reacts with N-methyliminodiacetic acid to form an initial intermediate. Subsequent intramolecular dehydration, driven by a suitable dehydrating agent or azeotropic removal of water, leads to the formation of the stable bicyclic MIDA boronate structure. The lone pair of the tertiary amine in MIDA plays a crucial role in the formation of the dative B-N bond, which is key to the stability of the resulting adduct.

Standard Experimental Protocol

A widely adopted and effective protocol for the synthesis of MIDA boronates utilizes 4-(dimethylamino)pyridine (DMAP) as a catalyst in acetonitrile (MeCN) at elevated temperatures. This method, developed by the Burke group, has proven to be robust for a wide variety of boronic acids.

Step-by-Step Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.2 equiv), and 4-(dimethylamino)pyridine (DMAP) (4.0 equiv).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.2 M with respect to the boronic acid.

-

Reaction: Heat the reaction mixture to 80 °C (oil bath temperature).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate (EtOAc) and wash with 1 M hydrochloric acid (HCl) to remove DMAP.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.

-

Workflow for MIDA Boronate Synthesis

Caption: Workflow for the .

Quantitative Data Summary

| Parameter | Recommended Value/Condition | Purpose |

| Boronic Acid | 1.0 equiv | Limiting reagent |

| MIDA | 1.2 equiv | Ensures complete consumption of the boronic acid |

| DMAP | 4.0 equiv | Catalyst; facilitates the esterification |

| Solvent | Acetonitrile (MeCN) | Effective solvent for the reagents and facilitates azeotropic dehydration |

| Concentration | 0.2 M | Optimal concentration for reaction kinetics |

| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed efficiently |

| Reaction Time | 2-4 hours | Typical time for completion |

Alternative Methodologies and Considerations

While the DMAP-catalyzed method is highly effective, other protocols have been developed to accommodate specific substrates or to simplify the procedure.

Dean-Stark Conditions

For less reactive boronic acids or when azeotropic removal of water is preferred, a Dean-Stark apparatus can be employed. Toluene is a common solvent for this setup, as it forms an azeotrope with water.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of MIDA boronates. Reactions are often complete in minutes rather than hours, offering a high-throughput alternative for library synthesis.

Deprotection of MIDA Boronates

The utility of MIDA boronates hinges on the ability to release the parent boronic acid under mild conditions. The standard deprotection protocol involves treating the MIDA boronate with a mild aqueous base, such as 1 M sodium hydroxide (NaOH), in a suitable organic solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) at room temperature. The deprotection is typically rapid, occurring in less than an hour, and the resulting boronic acid can be used directly in subsequent reactions without isolation.

Deprotection Workflow

A Technical Guide to 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: A Bifunctional Building Block for Iterative Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a key bifunctional building block in modern synthetic chemistry. Commonly known as 3-bromophenyl MIDA boronate, this air-stable, crystalline solid has emerged as a cornerstone in iterative cross-coupling (ICC) strategies, particularly for the synthesis of complex small molecules, pharmaceutical intermediates, and novel organic materials. This document details the compound's nomenclature, structural features, and underlying chemical principles. It provides field-proven, step-by-step protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide presents quantitative data on the stability and reactivity of MIDA boronates and includes detailed mechanistic diagrams to elucidate the processes involved. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile reagent.

Introduction: The Challenge of Boronic Acids and the MIDA Solution

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds.[1] However, the practical utility of its key nucleophilic partner, the boronic acid, is often undermined by inherent instability. Many boronic acids, particularly heteroaryl, vinyl, and cyclopropyl variants, are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, complicating their storage, handling, and reaction efficiency.[1]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution to this long-standing problem.[2] MIDA boronates are air-stable, crystalline solids that are robustly bench-stable and compatible with silica gel chromatography. This remarkable stability stems from the trivalent MIDA ligand, which complexes with the boron atom, changing its hybridization from sp² to sp³ and effectively "masking" its reactivity.[2] This protective shield prevents the boronic acid moiety from engaging in premature decomposition or unwanted side reactions. The true elegance of the MIDA boronate platform lies in its controlled deprotection. Under mild aqueous basic conditions, the MIDA group is readily cleaved, regenerating the reactive sp²-hybridized boronic acid in situ for immediate participation in cross-coupling reactions.[2][3] This "slow-release" mechanism is a key advantage, minimizing the concentration of the often-unstable free boronic acid at any given time, thereby maximizing coupling efficiency.[1]

Nomenclature and Structure

The subject of this guide, 3-bromophenyl MIDA boronate, is a bifunctional molecule, possessing both a masked boronic acid and an aryl bromide. This duality makes it an ideal building block for iterative cross-coupling, where each functional group can be addressed in a controlled, sequential manner.

-

Common Name: 3-Bromophenylboronic acid MIDA ester

-

Systematic IUPAC Name: 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione[4]

-

CAS Number: 943552-25-8

-

Molecular Formula: C₁₁H₁₁BBrNO₄

-

Molecular Weight: 311.92 g/mol

The core structure consists of a central boron atom bonded to the 3-bromophenyl group and chelated by the N-methyliminodiacetic acid (MIDA) ligand, forming a distinctive dioxazaborocane ring system.

Caption: Workflow for the synthesis of 3-bromophenyl MIDA boronate.

Application in Suzuki-Miyaura Iterative Cross-Coupling

This protocol demonstrates the use of 3-bromophenyl MIDA boronate as a bifunctional building block. In the first step, a Suzuki-Miyaura reaction occurs at the aryl bromide position, leaving the MIDA boronate intact. The second stage involves the deprotection of the MIDA boronate and a subsequent coupling at the newly revealed boronic acid site.

Caption: General scheme for iterative cross-coupling using 3-bromophenyl MIDA boronate.

Protocol: Deprotection and Suzuki-Miyaura Coupling This representative protocol is based on established slow-release cross-coupling conditions. [1] Materials:

-

Aryl MIDA Boronate (e.g., Intermediate 1 from the scheme above) (1.0 eq.)

-

Aryl Halide (Ar²-X) (1.2 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol %)

-

SPhos (10 mol %)

-

Potassium Phosphate (K₃PO₄) (7.5 eq.)

-

1,4-Dioxane

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To a reaction vessel, add the aryl MIDA boronate (1.0 eq.), the aryl halide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.10 eq.), and K₃PO₄ (7.5 eq.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water in a 5:1 ratio to achieve a final concentration of ~0.07 M with respect to the MIDA boronate.

-

Place the reaction vessel in a pre-heated oil bath at 60-80 °C.

-

Stir the reaction vigorously for 6-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of MIDA Boronates Data synthesized from studies by Lipshutz, B. H. et al. (2013) and Gillis, E. P.; Burke, M. D. (2009). [1][5]

| MIDA Boronate | Coupling Partner | Product | Yield |

|---|---|---|---|

| 4-Tolyl MIDA boronate | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | 90% |

| 4-Methoxyphenyl MIDA boronate | 4-Bromoanisole | 4,4'-Dimethoxy-1,1'-biphenyl | 95% |

| 3-Indolyl MIDA boronate | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1H-indole | 44% |

| 2-Thienyl MIDA boronate | 4-Chloroacetophenone | 2-(4-Acetylphenyl)thiophene | 94% |

| Vinyl MIDA boronate | 4-Chloro-3-nitrotoluene | 4-(3-Nitro-p-tolyl)styrene | 91% |

Mechanistic Rationale: The Key to Control

The success of the MIDA boronate platform hinges on the reversible protection of the boron center. The mechanism involves two key stages: protection (synthesis) and deprotection (hydrolysis for slow-release coupling).

Caption: The protection-deprotection cycle of MIDA boronates.

-

Protection: During synthesis, the trivalent MIDA ligand chelates the boron atom of the boronic acid. This coordination changes the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³). This structural change eliminates the vacant p-orbital on the boron atom, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. [2]Consequently, the MIDA-protected boronate is inert to anhydrous cross-coupling conditions.

-

Deprotection (Hydrolysis): In the presence of an aqueous base (e.g., K₃PO₄ in water/dioxane), the MIDA boronate undergoes hydrolysis. Mechanistic studies suggest two primary pathways: a fast, base-mediated attack at a MIDA carbonyl carbon, and a slower, neutral pathway involving B-N bond cleavage by a small water cluster. This hydrolysis regenerates the sp²-hybridized boronic acid, which can then productively engage with the palladium catalyst and complete the cross-coupling reaction. The controlled, slow nature of this release is what prevents the accumulation and subsequent decomposition of sensitive boronic acids. [1]

Conclusion and Future Outlook

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is more than just a stable boronic acid surrogate; it is an enabling tool for advanced chemical synthesis. Its bifunctional nature, combined with the predictable and robust chemistry of the MIDA boronate platform, has paved the way for the development of automated synthesis platforms capable of constructing complex molecular architectures through iterative cross-coupling. For researchers in drug discovery and materials science, this reagent provides a reliable and versatile entry point for creating diverse molecular libraries and novel functional compounds. As the demand for more efficient and modular synthetic strategies continues to grow, the role of bifunctional building blocks like 3-bromophenyl MIDA boronate is set to expand, further empowering chemists to build the molecules of the future.

References

-

Uddin, M. I., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

- Uddin, M. I., et al. (2020).

- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717.

- Dick, G. R., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3864–3869.

- Galli, B., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17303–17306.

- Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307.

- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.

-

PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. National Center for Biotechnology Information. [Link]

Sources

- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated iterative Csp3–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

commercial availability of 3-bromophenyl MIDA boronate

An In-depth Technical Guide to 3-Bromophenyl MIDA Boronate: Commercial Availability, Synthesis, and Application

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of 3-bromophenyl MIDA boronate, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document explores its commercial availability, fundamental chemical principles, and practical applications, with a focus on enabling advanced synthetic strategies.

Introduction: The Rise of MIDA Boronates in Iterative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in the pharmaceutical and materials science industries.[1][2] However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction efficiency.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem.

By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, sp³-hybridized state.[1] This structural change renders the boron atom unreactive to the transmetalation step under standard anhydrous cross-coupling conditions.[1] These MIDA-protected esters are typically crystalline, bench-top stable solids that are compatible with silica gel chromatography.[3][4][5]

Crucially, the MIDA protecting group can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ, allowing for its participation in a subsequent cross-coupling reaction.[1][2] This "on-demand" reactivity is the foundation of iterative cross-coupling (ICC), a powerful strategy for the controlled, sequential assembly of complex molecules from bifunctional building blocks.[3][5] 3-Bromophenyl MIDA boronate is a prime example of such a building block, possessing a stable MIDA boronate at one position and a reactive aryl bromide at another, enabling sequential, site-selective cross-coupling reactions.

Physicochemical Properties and Commercial Availability

3-Bromophenyl MIDA boronate is readily available from several major chemical suppliers. Its stability and ease of handling have made it a staple reagent in academic and industrial research laboratories.

Table 1: Product Specifications

| Property | Value | References |

| CAS Number | 943552-25-8 | [6][7][8][9] |

| Molecular Formula | C₁₁H₁₁BBrNO₄ | [6][7][8] |

| Molecular Weight | 311.92 g/mol | [6][7][8] |

| Appearance | White to off-white powder/crystalline solid | [10][11] |

| Typical Purity | ≥95% | [6][7][9] |

| Storage Conditions | Store sealed in a dry place at room temperature. | [7][8] |

Table 2: Commercial Suppliers

| Supplier | Product Number (Example) | Purity Specification |

| Sigma-Aldrich (Merck) | 698113 | 96% |

| BLD Pharmatech | BD408317 | 95% |

| Porphyrin-Systems | 0-01-00224 | 95% |

| Combi-Blocks | OR-9538 | >95% |

Note: Product numbers and availability are subject to change. Please consult supplier websites for current information.

The MIDA Boronate Advantage: A Mechanistic Overview

The utility of 3-bromophenyl MIDA boronate stems from the unique properties of the MIDA ligand. The trivalent MIDA ligand coordinates to the boron atom, inducing a change from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. This pyramidalized structure protects the vacant p-orbital on the boron, effectively "turning off" its ability to engage in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Caption: Reversible protection of a boronic acid with the MIDA ligand.

This protection is robust, allowing MIDA boronates to be subjected to a wide range of reaction conditions—including other cross-coupling reactions at different sites on the molecule—without disturbing the boronate group.[3][4]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 3-Bromophenyl MIDA Boronate

This protocol is based on the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid.

Materials:

-

3-Bromophenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Anhydrous Dimethylformamide (DMF) or Toluene

-

Dean-Stark apparatus (if using toluene)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if using toluene), add 3-bromophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).

-

Add anhydrous DMF or toluene to achieve a concentration of approximately 0.5-1.0 M.

-

Heat the mixture to reflux (for toluene) or 160 °C (for DMF) with vigorous stirring.[12] Water will be collected in the Dean-Stark trap if using toluene.

-

Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 4-12 hours). A more rapid, 10-minute microwave-assisted protocol in DMF at 160 °C has also been reported.[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by suspending it in a solvent like diethyl ether, sonicating, and collecting the pure MIDA boronate ester by filtration.[12] The product is typically a free-flowing, crystalline solid.

Protocol 2: MIDA Boronate Deprotection and In Situ Suzuki-Miyaura Coupling

This protocol demonstrates the use of 3-bromophenyl MIDA boronate in an iterative cross-coupling workflow. First, a coupling is performed at the bromide position, followed by deprotection of the MIDA boronate and a second coupling.

Caption: Workflow for iterative cross-coupling using 3-bromophenyl MIDA boronate.

Procedure (Illustrative Second Coupling):

-

To a reaction vessel containing the aryl-substituted phenyl MIDA boronate (from the first coupling, 1.0 eq), add the second coupling partner (Aryl-Halide, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a suitable solvent system, such as THF or a mixture of Toluene and water.

-

Add an aqueous solution of a base to effect both the deprotection and the coupling. A 1 M solution of NaOH or K₃PO₄ (3.0 eq) is commonly used.[1] The use of aqueous NaHCO₃ is also effective for deprotection.[4]

-

Heat the reaction mixture (typically 25-80 °C) and monitor by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

Conclusion

3-Bromophenyl MIDA boronate is a versatile and robust building block that overcomes many of the limitations associated with traditional boronic acids. Its commercial availability, exceptional stability, and compatibility with a broad range of chemical transformations make it an invaluable tool for modern organic synthesis.[4] The ability to perform iterative cross-coupling by leveraging the differential reactivity of its two functional groups provides a powerful and streamlined platform for the assembly of complex molecular architectures, significantly benefiting researchers in drug discovery, natural product synthesis, and materials science.

References

-

Vertex AI Search Result[6]

-

porphyrin-systems, 3-Bromophenylboronic acid MIDA ester. [Link]

-

ResearchGate, Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]

-

PubMed Central (PMC), Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. [Link]

-

National Institutes of Health (NIH), Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]

-

Semantic Scholar, A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]

-

Organic Syntheses, Preparation of MIDA Anhydride and Its Use for the Synthesis of MIDA Boronates. [Link]

-

National Institutes of Health (NIH), Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]

-

National Institutes of Health (NIH), Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]

-

Scientific Laboratory Supplies (SLS), 4-Bromophenylboronic acid MIDA | 698083-25G | SIGMA-ALDRICH. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 3-Bromophenylboronic acid MIDA ester – porphyrin-systems [porphyrin-systems.com]

- 8. 943552-25-8|(T-4)-(3-Bromophenyl)[N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]boron|BLD Pharm [bldpharm.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. trans-2-(4-Bromophenyl)vinylboronic acid MIDA ester | Sigma-Aldrich [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Structural Elucidation of N-methyliminodiacetic Acid (MIDA) Boronates: An In-depth Technical Guide

Introduction: The Rise of MIDA Boronates in Modern Chemistry

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in contemporary organic synthesis. Their remarkable stability, compatibility with a wide range of reaction conditions, and controlled release of the parent boronic acid have made them indispensable tools for researchers, particularly in the realm of complex molecule synthesis and drug development.[1][2] Unlike their often unstable boronic acid counterparts, MIDA boronates are typically crystalline, free-flowing solids that are stable to benchtop storage and compatible with silica gel chromatography.[2][3] This guide provides an in-depth exploration of the structural analysis of MIDA boronates, offering field-proven insights and detailed methodologies for their comprehensive characterization. Understanding the nuanced structural features of these compounds is paramount to harnessing their full potential in iterative cross-coupling and other advanced synthetic applications.[1]

The Cornerstone of Stability: The Tetracoordinate Boron Center

The exceptional stability of MIDA boronates is attributed to the formation of a tetracoordinate boron center through a dative bond between the nitrogen atom of the MIDA ligand and the boron atom. This interaction saturates the vacant p-orbital of the boron, rendering it less susceptible to protodeboronation and other degradation pathways that plague many boronic acids.[2] The resulting bicyclic structure provides a kinetically inert scaffold that protects the boronic acid functionality until its desired release under specific, mild basic conditions.

A Multi-faceted Approach to Structural Verification

A robust structural elucidation of MIDA boronates relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's three-dimensional architecture and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the workhorse for the routine characterization of MIDA boronates in solution. A suite of NMR experiments provides information on the connectivity, chemical environment, and dynamic properties of the molecule.

Standard ¹H and ¹³C NMR spectra are essential for confirming the presence of the MIDA ligand and the organic substituent on the boron atom. The MIDA ligand gives rise to characteristic signals:

-

¹H NMR: The N-methyl group typically appears as a singlet around δ 2.5-2.7 ppm. The diastereotopic methylene protons of the acetate arms often present as a pair of doublets, indicating a rigid bicyclic structure.

-

¹³C NMR: The carbonyl carbons of the acetate groups are observed in the downfield region (around δ 170 ppm), while the methylene carbons and the N-methyl carbon appear at characteristic chemical shifts.